6-hydroxy-7-methylisoindolin-1-one
Overview
Description
6-hydroxy-7-methylisoindolin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . It is a derivative of isoindolinone, characterized by the presence of a hydroxy group at the 6th position and a methyl group at the 7th position on the isoindolinone ring.
Mechanism of Action
Target of Action
The primary target of 6-hydroxy-7-methylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound exhibits high binding affinity, as indicated by molecular docking studies . The compound’s interaction with CDK7 results in the inhibition of the kinase’s activity, thereby influencing cell cycle progression and transcription processes .
Biochemical Pathways
The action of this compound on CDK7 affects the cell cycle regulation pathway. By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to the arrest of cell growth and division . This disruption can have downstream effects on various cellular processes, including DNA replication and repair, and apoptosis .
Pharmacokinetics
Preliminary studies suggest that the compound exhibits superior qualities to known cdk7 inhibitors
Result of Action
The inhibition of CDK7 by this compound can lead to the arrest of cell growth and division, potentially leading to cell death . This makes the compound a promising candidate for anti-cancer action, particularly against breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methylisoindolin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl-substituted phthalic anhydride with ammonia or primary amines, followed by hydrolysis and cyclization to form the isoindolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-7-methyl-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 6-hydroxy-7-methyl-2,3-dihydro-1H-isoindolin-1-ol.
Substitution: Formation of various substituted isoindolinones depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-7-methylisoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
7-amino-2,3-dihydro-2-methyl-1H-isoindol-1-one: Similar structure but with an amino group instead of a hydroxy group.
3-(4-amino-1-oxoisoindolin-2-yl)piperidin-2,6-dione: Contains a piperidine ring fused to the isoindolinone core.
Uniqueness
6-hydroxy-7-methylisoindolin-1-one is unique due to the specific positioning of the hydroxy and methyl groups, which can significantly impact its chemical reactivity and biological activity compared to other isoindolinone derivatives .
Properties
IUPAC Name |
6-hydroxy-7-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-7(11)3-2-6-4-10-9(12)8(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYHFZSFHVSUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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